molecular formula C9H14N2O3 B5913876 2-butyl-5-hydroxy-4-methoxy-3(2H)-pyridazinone

2-butyl-5-hydroxy-4-methoxy-3(2H)-pyridazinone

Cat. No. B5913876
M. Wt: 198.22 g/mol
InChI Key: UOSOSVNJLNBFFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-butyl-5-hydroxy-4-methoxy-3(2H)-pyridazinone, also known as NS-398, is a non-steroidal anti-inflammatory drug (NSAID) that inhibits the activity of cyclooxygenase-2 (COX-2) enzymes. It was first synthesized in the 1990s and has been extensively studied for its potential applications in scientific research.

Mechanism of Action

2-butyl-5-hydroxy-4-methoxy-3(2H)-pyridazinone selectively inhibits the activity of COX-2 enzymes, which are responsible for the synthesis of prostaglandins and other inflammatory mediators. By blocking the activity of COX-2 enzymes, 2-butyl-5-hydroxy-4-methoxy-3(2H)-pyridazinone reduces inflammation and pain without affecting the activity of COX-1 enzymes, which are involved in the synthesis of prostaglandins that protect the stomach lining.
Biochemical and Physiological Effects:
2-butyl-5-hydroxy-4-methoxy-3(2H)-pyridazinone has been shown to have a variety of biochemical and physiological effects. It inhibits the production of prostaglandins, which are involved in inflammation and pain. Additionally, 2-butyl-5-hydroxy-4-methoxy-3(2H)-pyridazinone has been shown to inhibit the activity of matrix metalloproteinases, which are involved in tissue remodeling and angiogenesis. 2-butyl-5-hydroxy-4-methoxy-3(2H)-pyridazinone has also been shown to induce apoptosis in cancer cells and to inhibit tumor growth in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-butyl-5-hydroxy-4-methoxy-3(2H)-pyridazinone is its selectivity for COX-2 enzymes, which allows researchers to study the specific effects of COX-2 inhibition without affecting the activity of COX-1 enzymes. Additionally, 2-butyl-5-hydroxy-4-methoxy-3(2H)-pyridazinone has been extensively studied and is widely available for use in scientific research. However, one limitation of 2-butyl-5-hydroxy-4-methoxy-3(2H)-pyridazinone is its potential to cause off-target effects, which may complicate data interpretation.

Future Directions

There are many potential future directions for research on 2-butyl-5-hydroxy-4-methoxy-3(2H)-pyridazinone. One area of interest is the development of new drugs that target COX-2 enzymes with greater selectivity and potency. Additionally, 2-butyl-5-hydroxy-4-methoxy-3(2H)-pyridazinone may have applications in the treatment of various inflammatory and cancerous conditions. Further research is needed to fully understand the mechanisms of action and potential therapeutic applications of 2-butyl-5-hydroxy-4-methoxy-3(2H)-pyridazinone.

Synthesis Methods

The synthesis of 2-butyl-5-hydroxy-4-methoxy-3(2H)-pyridazinone involves the reaction of 2-butyl-4-chloro-5-methoxy-3(2H)-pyridazinone with sodium hydroxide and 4-(methylsulfonyl) phenylboronic acid. The resulting compound is then purified through recrystallization to obtain 2-butyl-5-hydroxy-4-methoxy-3(2H)-pyridazinone in its pure form.

Scientific Research Applications

2-butyl-5-hydroxy-4-methoxy-3(2H)-pyridazinone has been widely used in scientific research as a tool to study the role of COX-2 enzymes in various physiological processes. It has been shown to have anti-inflammatory, anti-tumor, and anti-angiogenic effects in vitro and in vivo. Additionally, 2-butyl-5-hydroxy-4-methoxy-3(2H)-pyridazinone has been used to investigate the mechanisms of action of other drugs and to develop new drugs that target COX-2 enzymes.

properties

IUPAC Name

2-butyl-5-hydroxy-4-methoxypyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O3/c1-3-4-5-11-9(13)8(14-2)7(12)6-10-11/h6,12H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOSOSVNJLNBFFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C(=C(C=N1)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Butyl-5-hydroxy-4-methoxypyridazin-3-one

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